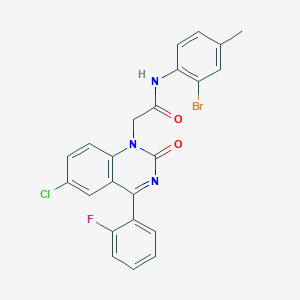

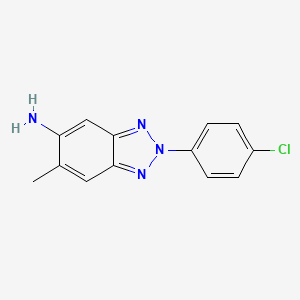

2-(4-氯苯基)-6-甲基-2H-1,2,3-苯并三唑-5-胺

描述

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine, also known as CMPT, is a unique compound with a wide range of applications in scientific research. It is a synthetically produced molecule with a variety of uses in biomedical and pharmaceutical research. CMPT has been studied extensively in recent years, and its potential uses and applications are constantly being explored.

科学研究应用

Thin Film Optoelectronics

Thin films of Ch-diisoQ can be prepared using thermal evaporation techniques. These films exhibit interesting structural and optical properties. Upon annealing, the grain sizes increase, affecting the film’s characteristics. Researchers have studied the transmittance, reflectance, and optical constants (such as optical band gap, dispersion energy, and dielectric constant) of Ch-diisoQ films across a wide wavelength range (200–2500 nm) . These properties make Ch-diisoQ suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), photovoltaic cells, and gas sensors.

Catalysis and Polymerization

Ch-diisoQ derivatives have been employed as catalysts in various reactions, including Diels-Alder reactions. Additionally, Ch-diisoQ itself serves as a polymerization agent. Its unique structure contributes to its catalytic activity, making it valuable in synthetic chemistry .

Organic Synthesis

Ch-diisoQ derivatives, including 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax, have been used as reagents in the synthesis of organic compounds. These applications extend to pharmaceuticals and agrochemicals, where Ch-diisoQ plays a role in constructing complex molecules .

Nonlinear Optical Materials

The π-conjugated electron system in Ch-diisoQ leads to its nonlinear optical properties. Researchers have investigated its potential for second and third harmonic generation at different wavelengths. These studies confirm its suitability for applications in nonlinear optics .

Antioxidant Activity

Ch-diisoQ derivatives, such as 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (CHME), exhibit free radical scavenging activity. These compounds have been tested against the stable free radical 2,2-diphenyl-2-picrylhydrazyl hydrate (DPPH) to determine their antioxidant properties. Such investigations contribute to understanding their potential health-related applications .

Molecular Electronics

Given the π-conjugated electron system in Ch-diisoQ, it holds promise in molecular electronics. Its absorption and emission properties, along with charge transport features, make it relevant for applications in this field .

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Specifically, oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .

Biochemical Pathways

For instance, DDT is known to be metabolized very slowly by animals and is instead deposited and stored in fatty tissues .

Pharmacokinetics

Similar compounds, such as chlorfenapyr, have been found to have distinct in vivo pharmacokinetics .

Result of Action

Similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Similar compounds, such as ddt, have been found to be influenced by environmental processes such as biotransformation or transfer between compartments .

属性

IUPAC Name |

2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXUZEMDFOVOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324155 | |

| Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667054 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine | |

CAS RN |

53105-58-1 | |

| Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)

![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)

![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)